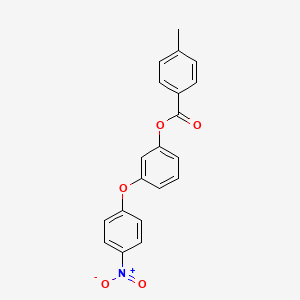
N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide, also known as CMBH, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a member of the hydrazide family, which is known for its diverse biological activities. CMBH has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide can inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis. In vivo studies have shown that N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide is its diverse biological activities, which make it a promising candidate for the development of new drugs. N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide. One area of interest is the development of new drugs based on N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide. Studies have shown that N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide has potential as a cancer therapy, and further research is needed to optimize its therapeutic efficacy and minimize its side effects. Another area of interest is the development of new formulations of N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide that improve its solubility and bioavailability. This could lead to the development of more effective drugs for the treatment of inflammation and cancer.
Métodos De Síntesis
N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with nicotinic acid hydrazide. The resulting product is then treated with acetic anhydride to form N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide. This synthesis method has been optimized to yield high purity and high yield of N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide.
Aplicaciones Científicas De Investigación
N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. Studies have shown that N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Another area of research is N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide's anti-tumor activity. Studies have shown that N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide can induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as a cancer therapy.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxybenzoyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-12-5-4-10(15)7-11(12)14(20)18-17-13(19)9-3-2-6-16-8-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDGQFQGRIWKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methoxybenzoyl)nicotinohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)


![3-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4973653.png)
![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)
![8-methoxy-4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B4973682.png)
